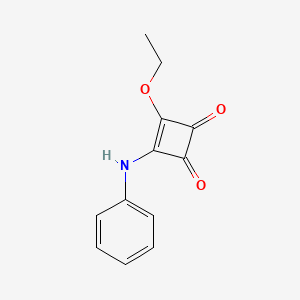

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHCIIWYNPNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381771 | |

| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42132-09-2 | |

| Record name | 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the development of squaraine dyes and other functional molecules relevant to drug discovery and materials science. The document delves into the underlying chemical principles, reaction mechanisms, and detailed experimental protocols, beginning with the essential precursor, diethyl squarate. By elucidating the causality behind procedural choices, this guide serves as a practical resource for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Squarate Core

The cyclobutene-1,2-dione moiety, derived from squaric acid, represents a unique and highly versatile scaffold in modern organic chemistry. Its rigid, planar structure and distinct electronic properties—characterized by a donor-acceptor-donor (D-A-D) system—make it a privileged core for constructing molecules with remarkable photophysical characteristics.[1] Derivatives of squaric acid, particularly squaraine dyes, exhibit intense and sharp absorption bands in the red to near-infrared (NIR) regions, high molar extinction coefficients, and excellent photostability.[1][2][3]

These properties are highly sought after in biomedical applications, including:

-

Photodynamic Therapy (PDT): As photosensitizers that generate cytotoxic reactive oxygen species (ROS) upon light activation.[1][4]

-

Bioimaging: As fluorescent probes for in vitro and in vivo imaging, leveraging the NIR therapeutic window where light penetration is maximized and autofluorescence is minimized.[2][5][6]

-

Molecular Sensors: For the detection of specific analytes like metal ions, proteins, or nucleic acids.[5]

The target molecule, this compound, is an unsymmetrical squarate derivative that serves as a crucial building block. Its synthesis is a foundational step, enabling further molecular elaboration to tune the final compound's properties for specific applications in drug development and diagnostics.[7][8]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. This strategy prioritizes the use of a more reactive and soluble intermediate, diethyl squarate, which is first prepared from the commercially available and inexpensive squaric acid. This intermediate then undergoes a nucleophilic substitution reaction with aniline.

Precursor Synthesis: Diethyl Squarate from Squaric Acid

The direct use of squaric acid for nucleophilic substitution is often hindered by its high acidity and poor solubility in most organic solvents.[9] Therefore, the first critical step is its conversion to a more reactive diester, diethyl squarate.

Mechanistic Rationale

The esterification of squaric acid is effectively an acid-catalyzed reaction. However, to drive the equilibrium toward the product, the water generated during the reaction must be removed. The most efficient and widely adopted method utilizes a trialkyl orthoformate, such as triethyl orthoformate, which serves as a powerful dehydrating agent.[8][10] This approach is lauded for its high yields, operational simplicity, and scalability.[7][10]

Experimental Protocol: Synthesis of Diethyl Squarate

This protocol is adapted from established methods for the synthesis of dialkyl squarates.[1][7]

Materials & Reagents

| Compound | Formula | MW ( g/mol ) | CAS No. | Notes |

| Squaric Acid | C₄H₂O₄ | 114.06 | 2892-51-5 | Starting material |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent and solvent |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Dehydrating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Eluent for chromatography |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add squaric acid (3.00 g, 26.4 mmol) and anhydrous ethanol (150 mL).

-

Reagent Addition: While stirring at room temperature, add triethyl orthoformate (12.0 mL, 72.2 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux at 80°C and maintain for 48 hours. The solid squaric acid will gradually dissolve as the reaction progresses.

-

Workup: After cooling the mixture to room temperature, concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude yellow oil.

-

Purification: Purify the crude product by flash column chromatography using dichloromethane (DCM) as the eluent to yield diethyl squarate as a yellow oil (typical yield: ~97%).[7][11]

The core of the synthesis involves the reaction of diethyl squarate with aniline. This proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces one of the ethoxy groups.[12][13]

Mechanistic Rationale

The four-membered ring of diethyl squarate is highly electron-deficient, rendering the carbonyl carbons potent electrophiles. Aniline, a primary amine, acts as the nucleophile. The reaction is a classic addition-elimination process. For less nucleophilic amines, a Lewis acid catalyst may be required, but for aniline, the reaction typically proceeds readily at room temperature.[8]

Experimental Protocol

Materials & Reagents

| Compound | Formula | MW ( g/mol ) | CAS No. | Notes |

| Diethyl Squarate | C₈H₁₀O₄ | 170.16 | 5231-87-8 | Prepared in Step 1 |

| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Nucleophile |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Base (Optional) |

Procedure:

-

Reaction Setup: Dissolve diethyl squarate (1.00 g, 5.88 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the stirred solution, add aniline (0.55 g, 5.88 mmol) dropwise at room temperature. Causality Note: A 1:1 stoichiometry is used to favor monosubstitution. Using a large excess of aniline could lead to the formation of the disubstituted product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (diethyl squarate) is consumed. Note: In some cases, adding a non-nucleophilic base like triethylamine (1-2 equivalents) can help scavenge the liberated ethanol and drive the reaction forward, though it is often not strictly necessary for reactive amines like aniline.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product often precipitates.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons of the aniline ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the four distinct carbons of the squarate core (two carbonyls, two olefinic), carbons of the ethoxy group, and carbons of the aniline ring.[11] |

| IR Spectroscopy | Strong absorption bands for C=O stretching (typically around 1700-1800 cm⁻¹), C=C stretching, and N-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₃ (217.22 g/mol ). |

Conclusion and Future Directions

The synthesis of this compound is a robust and straightforward process that provides access to a valuable synthetic intermediate. The two-step procedure, involving the initial esterification of squaric acid followed by nucleophilic substitution, is efficient and scalable. This intermediate is primed for further derivatization, allowing for the systematic modification of its structure to create novel squaraine dyes and bioactive molecules. For drug development professionals, the squarate core serves as a unique bioisostere for phosphate and carboxylate groups, enabling the design of potent enzyme inhibitors, such as those targeting matrix metalloproteases (MMPs) or protein tyrosine phosphatases (PTPs).[8] The continued exploration of this chemical space holds significant promise for advancing therapeutic and diagnostic technologies.

References

-

Organic Syntheses. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]

-

National Institutes of Health. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. [Link]

-

Taylor & Francis Online. An Efficient General Synthesis of Squarate Esters. [Link]

-

MDPI. Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications. [Link]

-

ACS Publications. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges | Bioconjugate Chemistry. [Link]

-

MDPI. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. [Link]

-

RSC Publishing. Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. [Link]

-

SLS Ireland. 3,4-Diethoxy-3-cyclobutene-1,2-dione | 310778-5G | SIGMA-ALDRICH. [Link]

-

ResearchGate. Ionic Liquid Driven Nucleophilic Substitution of Squaric Acid to Squaramides | Request PDF. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

PubMed. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. 3,4-二乙氧基-3-环丁烯-1,2-二酮 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a key derivative of squaric acid, this molecule serves as a versatile and highly valuable building block in both medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the strained four-membered ring and the vinylogous amide system, dictate its reactivity, primarily characterized by facile nucleophilic substitution of the ethoxy group. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of its role as a privileged scaffold in the design of bioactive compounds and functional dyes.

Introduction: The Squaric Acid Family

Squaric acid, with its unique four-membered ring structure, is a potent and versatile scaffold in organic chemistry.[1] Its high acidity, comparable to that of sulfuric acid, is attributed to the resonance stabilization of its dianion, which exhibits aromatic character.[2][3][4] This inherent stability and predictable reactivity make squaric acid and its derivatives, such as this compound, indispensable tools for synthetic chemists. These compounds bridge the gap between simple starting materials and complex functional molecules, finding applications from pharmaceuticals to advanced materials.[1][5] this compound is a particularly important intermediate, combining the reactive cyclobutenedione core with an aniline moiety—a well-established pharmacophore—making it a prime candidate for drug discovery programs.[6][7]

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound gives rise to a distinct set of properties that are crucial for its application and characterization.

Structural and Physicochemical Data

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₁NO₃ | - |

| Molecular Weight | 217.22 g/mol | - |

| Hydrogen Bond Donors | 1 (N-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (C=O x2, O-Et) | Calculated |

| Calculated LogP | ~1.5 - 2.0 | Varies by algorithm |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key electronic features—the vinylogous amide and the dione system—produce characteristic signals.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches within the ring.

-

~1780-1800 cm⁻¹ : Symmetric C=O stretching.

-

~1720-1740 cm⁻¹ : Asymmetric C=O stretching.

-

~1600-1650 cm⁻¹ : C=C stretching, coupled with the N-H bending vibration.

-

~3200-3300 cm⁻¹ : N-H stretching of the aniline group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the ethoxy and anilino groups. The aromatic protons of the aniline ring typically appear in the δ 7.0-7.5 ppm range. The N-H proton is often a broad singlet, its chemical shift being solvent-dependent. The ethoxy group presents as a characteristic triplet (CH₃) around δ 1.4-1.6 ppm and a quartet (CH₂) around δ 4.5-4.8 ppm.

-

¹³C NMR : The carbon spectrum is notable for the downfield shifts of the carbonyl carbons and the carbons of the double bond. Expected chemical shifts include δ 180-190 ppm for the carbonyl carbons (C1, C2), δ 165-175 ppm for the enamine/enol-ether carbons (C3, C4), and δ 120-140 ppm for the aromatic carbons. The ethoxy carbons would appear around δ 60-70 ppm (CH₂) and δ 14-16 ppm (CH₃). Spectroscopic data for structurally similar compounds can be found in the literature.[8][9]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would typically show a prominent molecular ion peak [M+H]⁺ at m/z 218.08 or a sodium adduct [M+Na]⁺ at m/z 240.06.

Synthesis and Handling

The preparation of this compound is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of a dialkoxy squarate.

Experimental Protocol: Synthesis from Diethyl Squarate

This protocol describes the standard laboratory synthesis via the reaction of diethyl squarate with aniline.

Causality : The choice of diethyl squarate as the starting material is based on its commercial availability and the excellent leaving group ability of the ethoxide ion. The reaction is typically run in a polar solvent like ethanol to facilitate the dissolution of reactants and to serve as a proton source for the displaced ethoxide. Heating is required to overcome the activation energy of the nucleophilic addition-elimination reaction.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl squarate (1.0 equivalent) in absolute ethanol (approx. 0.2 M concentration).

-

Addition of Aniline : To the stirring solution, add aniline (1.0 equivalent) dropwise at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting squarate is consumed.

-

Workup and Isolation : Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product often precipitates as a crystalline solid.

-

Purification : Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.

Caption: Synthetic workflow for this compound.

Handling and Storage : The compound is generally stable under ambient conditions but should be stored in a cool, dry place, protected from light, to prevent potential degradation.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electrophilic nature of the four-membered ring, which is highly activated towards nucleophilic attack.

Nucleophilic Substitution at the C4 Position

The most significant reaction of this molecule is the displacement of the ethoxy group by a second nucleophile. This reaction is highly efficient and serves as the primary method for introducing molecular diversity.

Mechanism : The reaction proceeds via a classic addition-elimination mechanism. A nucleophile (e.g., a primary or secondary amine, thiol) attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the ethoxide anion yields the substituted product.

Causality : The C4 carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group (C1) and the resonance delocalization provided by the entire pi-system. The aniline group at C3, being an electron-donating group, directs the substitution to the C4 position, making the reaction highly regioselective.

Caption: General mechanism for nucleophilic substitution at the C4 position.

This predictable reactivity allows for the synthesis of a vast library of symmetrically and asymmetrically substituted squaric acid derivatives, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[10]

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a privileged intermediate for creating high-value molecules.

Scaffold for Bioactive Molecules

The aniline moiety is a cornerstone in the design of kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.[7][11] By using this compound as a starting point, medicinal chemists can readily synthesize novel compounds where the core cyclobutenedione acts as a rigid scaffold to present the aniline and a second, variable pharmacophore in a defined spatial orientation.

-

Kinase Inhibitors : The molecule can be reacted with various amines to generate libraries of potential kinase inhibitors for oncology applications.[7]

-

CXCR2 Antagonists : Diamino-substituted cyclobutene-diones have been successfully developed as potent antagonists of the CXCR2 receptor, a target for inflammatory diseases.[10] this compound is an ideal precursor for creating analogues within this class.

Precursor to Squaraine Dyes

Squaraine dyes are a class of functional dyes known for their sharp and intense absorption in the visible and near-infrared (NIR) regions. They are synthesized by reacting a squaric acid derivative with two equivalents of an electron-rich species, often an aniline derivative. This compound is a perfect starting material for creating unsymmetrical squaraine dyes, where two different aniline derivatives are incorporated, allowing for fine-tuning of the dye's photophysical properties.[5]

Caption: Application pathways for this compound.

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic platform. Its properties are defined by the unique chemistry of the squaric acid core, offering a combination of stability and predictable, regioselective reactivity. For scientists in drug discovery and materials science, this molecule provides a reliable and efficient route to novel, high-value compounds, from potent enzyme inhibitors to precisely engineered functional dyes. A thorough understanding of its chemical properties, as outlined in this guide, is fundamental to unlocking its full potential in research and development.

References

- Title: Squaric Acid Derivatives: Expanding Functional Possibilities - ArticleTed - News and Articles Source: ArticleTed URL

- Title: Acidity of squaric acid I What is Squaric acid I Picric acid I AROMATICITY OF SQUARIC ACID Source: YouTube URL

- Title: Preparation and Reactions of Derivatives of Squaric Acid.

- Title: What is Squaric acid?

- Title: 3-Ethoxy-4-[2-(4-hydroxyphenyl)

- Title: 3-Methoxy-4-(methylamino)

- Title: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- Source: NIST WebBook URL

- Title: Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives Source: Beilstein Journals URL

- Title: Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists Source: PubMed URL

- Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: PMC URL

- Title: Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds Source: PubMed URL

- Title: Figure S1: 1 H NMR spectrum of 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione (1)

- Title: The Emerging Role of 4-(Oxan-2-yl)

Sources

- 1. Squaric Acid Derivatives: Expanding Functional Possibilities Article - ArticleTed - News and Articles [articleted.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: An In-depth Technical Analysis for Researchers

Introduction: The Intricacies of Substituted Cyclobutenediones

The cyclobutenedione scaffold is a privileged core structure in medicinal chemistry and materials science, offering a unique combination of electronic properties and synthetic versatility. The targeted molecule, 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, represents a class of vinylogous amides with significant potential for biological activity, stemming from its ability to participate in hydrogen bonding and engage in various receptor-ligand interactions. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound. In the absence of directly published experimental data for this exact molecule, this whitepaper leverages established principles of spectroscopy and draws upon spectral data from closely related, structurally analogous compounds to provide a robust predictive framework for researchers in drug discovery and chemical synthesis.

The accurate characterization of novel compounds is the bedrock of scientific advancement. This document is designed to serve as a practical, field-proven guide for scientists, offering not just data, but the underlying scientific reasoning for the interpretation of spectroscopic results. By understanding the expected spectral signatures, researchers can more efficiently confirm the synthesis of this compound and accelerate their research endeavors.

Molecular Structure and Key Spectroscopic Regions

To fully appreciate the spectroscopic data, a foundational understanding of the molecule's structure is paramount. The key functional groups that will give rise to distinct spectroscopic signals are the ethoxy group (-OCH₂CH₃), the anilino group (-NH-Ph), the vinylogous amide system within the four-membered ring, and the two carbonyl groups of the dione.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.

Predicted IR Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300-3100 | Medium | The N-H bond of the anilino group is expected to show a characteristic stretching vibration. The exact position will be influenced by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |

| C=O Stretch (Dione) | 1780-1750 and 1740-1710 | Strong | The two carbonyl groups of the cyclobutenedione ring will exhibit strong absorption bands. Due to the constrained ring system and electronic effects of the substituents, these are expected at higher wavenumbers than typical ketones. |

| C=C Stretch | 1650-1600 | Medium-Strong | Stretching of the carbon-carbon double bond within the four-membered ring, conjugated with the carbonyls and the nitrogen lone pair. |

| C-N Stretch | 1350-1250 | Medium | The stretching vibration of the carbon-nitrogen bond of the anilino group. |

| C-O Stretch | 1250-1050 | Strong | The C-O stretching of the ethoxy group will likely present as a strong, characteristic band. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.

Predicted ¹H NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.0 | Multiplet | 5H | Aromatic protons (Ph) | The protons on the phenyl ring will appear as a complex multiplet in this region. |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |

| ~8.0-9.0 | Broad Singlet | 1H | -NH- | The N-H proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. |

Predicted ¹³C NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180-190 | C=O | The two carbonyl carbons of the dione are highly deshielded and will appear at very low field. |

| ~160-170 | C-O (vinyl) | The carbon of the double bond attached to the ethoxy group. |

| ~140-150 | C-N (vinyl) | The carbon of the double bond attached to the anilino group. |

| ~135-140 | Aromatic C (ipso) | The carbon of the phenyl ring directly attached to the nitrogen. |

| ~120-130 | Aromatic CH | The protonated carbons of the phenyl ring. |

| ~70 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and improve signal-to-noise.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are applied.

Caption: General Workflow for NMR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular formula.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₂H₁₁NO₃) is approximately 217.07 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z ≈ 218.08) would be expected, depending on the ionization technique used.

-

Key Fragmentation Pathways: Common fragmentation patterns for this class of compounds may involve the loss of the ethoxy group (-45 Da), or cleavage of the anilino substituent.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules, making it ideal for this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Framework for Discovery

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers are equipped with a robust framework for the identification and characterization of this and related novel compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive guide, it is imperative that these expected values are confirmed with empirical data upon successful synthesis of the target molecule.

References

While direct spectroscopic data for the target molecule was not found, the following resources provide relevant information on the synthesis and characterization of related cyclobutenedione derivatives, which informed the predictive analysis in this guide.

- Wiley-VCH. (2008). Supporting Information. This document provides spectroscopic data (NMR, IR, MS) for various substituted cyclobutene derivatives, offering insights into the expected spectral regions for the target compound.

- ResearchGate. (2024). Figure S1: 1 H NMR spectrum of 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione (1) in DMSO-d 6. This publication shows a ¹H NMR spectrum of a related ethoxy-substituted cyclobutenedione.

- PubChem. 3-Amino-4-(3-(2-(2-Propoxy-Ethoxy)-Ethoxy)-Propylamino)-Cyclobut-3-Ene-1,2-Dione. PubChem provides general information and predicted properties for a variety of chemical compounds.

- SpectraBase. 3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]cyclobut-3-ene-1,2-dione - Optional[13C NMR].

- PubMed. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists.

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione mechanism of formation

An In-depth Technical Guide on the Formation of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Squaric acid derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics. Among these, this compound is a pivotal intermediate whose synthetic pathway is of significant interest. This guide provides a comprehensive examination of its formation mechanism, grounded in the principles of nucleophilic acyl substitution. We will elucidate the causality behind the synthetic protocol, establish a self-validating system for experimental success, and provide a robust framework for its application in research and development.

The Strategic Importance of the Squarate Scaffold

The cyclobutenedione core, the foundational structure of squaric acid and its derivatives, is prized in drug design for its unique electronic properties and rigid, planar geometry. These features allow it to serve as an effective hydrogen bond acceptor and a bioisosteric replacement for other functional groups. The title compound, this compound, is a mono-substituted intermediate that allows for sequential, controlled additions of different nucleophiles, making it an essential building block for creating libraries of complex, asymmetric molecules with potential therapeutic value, particularly in kinase inhibition.[1]

Core Mechanism: Nucleophilic Vinylogous Acyl Substitution

The formation of this compound from diethyl squarate and aniline is a classic example of nucleophilic acyl substitution on a vinylogous ester system. The reactivity of the electrophilic cyclobutenedione core is the driving force of the reaction.[2] Squarates react preferentially with amine nucleophiles, which is a valuable property for conjugation and the generation of bifunctional molecules.[2]

The overall reaction is as follows:

Diethyl Squarate + Aniline → this compound + Ethanol

The mechanism proceeds through a well-defined, two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbonyl carbons of diethyl squarate.[3][4][5] This is typically the rate-determining step.[2] The electron-deficient nature of the four-membered ring enhances the electrophilicity of the carbonyl carbons, facilitating this attack. The result is the formation of a transient, sp³-hybridized tetrahedral intermediate.[3][4][5]

Step 2: Collapse of the Intermediate and Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the negatively charged oxygen reforms the carbonyl π-bond, leading to the expulsion of the ethoxide leaving group.[3]

Step 3: Deprotonation to Yield the Final Product

The expelled ethoxide is a sufficiently strong base to deprotonate the positively charged nitrogen atom. This final proton transfer step neutralizes the molecule, yielding the stable this compound product and regenerating the ethanol solvent.[3]

Caption: Reaction mechanism for the formation of the target compound.

Field-Proven Experimental Protocol

This protocol details a reliable method for the synthesis of this compound. The choice of solvent and temperature is critical for ensuring a clean reaction with high yield. Ethanol is an ideal solvent as it readily dissolves the reactants and its boiling point provides a suitable temperature for the reaction to proceed efficiently without significant side product formation.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) |

| Diethyl Squarate | C₈H₁₀O₄ | 170.16 | - | 1.70 g | 10.0 |

| Aniline | C₆H₇N | 93.13 | - | 0.93 g | 10.0 |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 25 mL | - |

Step-by-Step Synthesis Workflow

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Dissolution: Add diethyl squarate (1.70 g, 10.0 mmol) to the flask, followed by anhydrous ethanol (25 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Nucleophile Addition: Add aniline (0.93 g, 10.0 mmol) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

-

Isolation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the precipitated pale yellow solid by vacuum filtration.[6] Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain a constant weight.

Sources

- 1. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01176J [pubs.rsc.org]

An In-Depth Technical Guide to the Starting Materials for 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione Synthesis

Introduction

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione is a pivotal intermediate in the synthesis of squaraine dyes. These dyes are distinguished by their sharp and intense absorption bands in the red to near-infrared (NIR) region, high molar extinction coefficients, and commendable photostability.[1] The unique donor-acceptor-donor (D-A-D) zwitterionic framework of squaraine dyes, which features an electron-deficient central four-membered ring derived from squaric acid, is responsible for these exceptional photophysical properties.[1] This makes them highly valuable in a range of advanced applications, from biomedical imaging and photodynamic therapy to organic photovoltaics.[1][2]

This guide provides an in-depth analysis of the primary starting materials required for the synthesis of this compound, focusing on the most prevalent and reliable synthetic route. We will delve into the causality behind experimental choices, provide a detailed protocol, and discuss the importance of material characterization to ensure a self-validating and reproducible synthesis.

Primary Synthetic Pathway: Nucleophilic Substitution

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between an aniline and a dialkyl squarate.[3][4] This reaction is efficient and allows for straightforward purification of the target compound.

Core Starting Materials

-

3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate) : This is the electrophilic core of the reaction. As an ester of squaric acid, diethyl squarate is more reactive than the parent acid, facilitating the substitution reaction under milder conditions.[1][5] The ethoxy groups act as leaving groups during the nucleophilic attack by the aniline. Diethyl squarate is typically a stable, crystalline solid.

-

Aniline : Aniline serves as the nucleophile in this synthesis. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the diethyl squarate. The choice of aniline or a substituted aniline derivative allows for the tuning of the final product's electronic and photophysical properties.

-

Solvent : Anhydrous ethanol is a common solvent for this reaction. It is effective at dissolving both reactants and facilitates the reaction without participating in it. The use of an anhydrous solvent is crucial to prevent the hydrolysis of diethyl squarate.

Rationale and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of aniline attacks a carbonyl carbon of diethyl squarate, leading to the formation of a tetrahedral intermediate. Subsequently, an ethoxy group is eliminated, and a proton is lost from the nitrogen atom to yield the final product. The reaction is driven by the formation of the stable, conjugated product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis.

Materials:

-

3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate)

-

Aniline

-

Anhydrous Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl squarate in anhydrous ethanol.

-

Add an equimolar amount of aniline to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate of the product will form.

-

Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.

-

The resulting solid can be further purified by recrystallization from ethanol to yield the final product as a pale yellow solid.[3]

Data Summary Table

| Parameter | Value | Rationale |

| Reactant 1 | Diethyl Squarate | Electrophilic squarate core. |

| Reactant 2 | Aniline | Nucleophile. |

| Stoichiometry | 1:1 | Monosubstitution is desired. |

| Solvent | Anhydrous Ethanol | Good solubility for reactants, non-reactive. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed. |

| Reaction Time | ~1-2 hours | Typically monitored by TLC until completion. |

| Workup | Filtration & Washing | Simple isolation of the precipitated product. |

| Purification | Recrystallization | High purity final product. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a series of characterization techniques should be employed:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic peaks for the aromatic, ethoxy, and cyclobutene ring protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O, and C=C bonds present in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

By comparing the data obtained from these techniques with literature values, the identity and purity of the product can be unequivocally confirmed.

Alternative Starting Materials and Synthetic Routes

While the reaction of diethyl squarate with aniline is the most common method, other approaches exist:

-

Squaric Acid: Squaric acid itself can be used as a starting material, though it typically requires more forcing reaction conditions, such as azeotropic removal of water using a Dean-Stark apparatus with a solvent system like n-butanol/toluene.[1][6]

-

Other Dialkyl Squarates: Other esters of squaric acid, such as dimethyl squarate, can also be used. The choice of ester may influence reaction rates and solubility.

-

Substituted Anilines: A wide variety of substituted anilines can be used to generate a library of squaraine precursors with different electronic properties.[4]

Conclusion

The synthesis of this compound is a well-established and robust procedure that relies on the fundamental principles of nucleophilic substitution. The key starting materials, diethyl squarate and aniline, are readily available and their reaction provides a straightforward route to this valuable intermediate. By following a well-defined protocol and employing rigorous characterization techniques, researchers can confidently synthesize this compound as a precursor for a wide range of functional squaraine dyes for advanced applications.

References

-

Wikipedia. (n.d.). Squaraine dye. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Squaraine Dyes with Squaric Acid. Retrieved from [Link]

-

Gale, P. A., et al. (2022). Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). EP1339800B1 - Squaraine based dyes and process for preparation thereof.

-

Encyclopedia.pub. (n.d.). Synthesis of Squaraine Dyes. Retrieved from [Link]

-

Gale, P. A., et al. (2022). Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties. National Institutes of Health. Retrieved from [Link]

-

PubMed. (1996). Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry. Glycoconj J. 13(2):315-9. Retrieved from [Link]

-

Raines, R. T., et al. (2015). Assessing Squarates as Amine-Reactive Probes. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Bis(dicyanomethylene)squarate. Retrieved from [Link]

-

Merck. (n.d.). 3,4-Diethoxy-3-cyclobutene-1,2-dione. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01176J [pubs.rsc.org]

- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-二乙氧基-3-环丁烯-1,2-二酮 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Reactivity of the cyclobutene ring in 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

The second round of searches yielded more specific information, but still lacks a comprehensive, in-depth source on the reactivity of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione itself.

I found:

-

General information on cycloaddition reactions ([4+2], [3+2], [2+2]) and factors influencing their mechanisms.

-

Information on the synthesis and reactivity of related compounds like 3,4-diaminocyclobut-3-ene-1,2-diones as CXCR2 antagonists.

-

A technical document on the reactions of 3,4-dichloro-3-cyclobutene-1,2-dione with nucleophiles, which provides some clues about the reactivity of the cyclobutene-1,2-dione core.

-

PubChem entries for various substituted cyclobut-3-ene-1,2-diones, which confirm the existence of related structures but do not provide detailed reactivity data.

-

An article on the thermodynamic control of the ring-opening of some cyclobutenes, which is conceptually relevant but does not feature the target molecule.

What is still missing is:

-

Specific experimental details and mechanistic studies for nucleophilic substitution at the ethoxy group of this compound.

-

Examples of cycloaddition reactions where this specific molecule acts as a reactant, and the corresponding conditions and outcomes.

-

Detailed protocols for inducing and studying the ring-opening of this compound.

-

Quantitative data (yields, spectroscopic data) for any of these reactions.

-

Authoritative reviews or primary research articles that focus on the chemistry of this particular compound.

The current information is too general. To fulfill the user's request for an "in-depth technical guide" on this specific topic, I need to find more focused research. I will proceed with more targeted searches.

Solubility Profile of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione: A Technical Guide to Prediction, and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthetic workup and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione, a member of the squaraine dye family. In the absence of extensive public data for this specific molecule, this document leverages expert analysis of its chemical structure, principles of physical organic chemistry, and data from closely related analogues to predict its solubility profile. Critically, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to determine the solubility of this and similar compounds in a range of organic solvents, ensuring scientific integrity and enabling robust data generation for drug development programs.

Introduction: The Critical Role of Solubility

This compound belongs to a class of compounds derived from squaric acid, which are of significant interest in medicinal chemistry and materials science.[1] The central four-membered ring is highly electron-deficient, and the overall structure is a conjugated system. Understanding the solubility of this compound is paramount for several reasons:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction setup, controlling reaction kinetics, and for purification techniques such as crystallization and chromatography.

-

Formulation Development: For a compound to be developed as a therapeutic, it must be formulated in a suitable delivery vehicle, which requires precise knowledge of its solubility. Poor solubility can be a major hurdle to achieving adequate bioavailability.[2]

-

In Vitro and In Vivo Testing: Biological assays require the compound to be in solution to interact with its target. Unreliable solubility data can lead to inaccurate assay results and misleading structure-activity relationships (SAR).

This guide will first analyze the molecular structure of this compound to provide a theoretical solubility assessment. It will then present inferred qualitative solubility data based on synthetic procedures for analogous compounds. The core of this document provides two robust, self-validating experimental protocols for researchers to determine both qualitative and quantitative solubility.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity.[3][4] To apply this, we must first analyze the structure of this compound.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses several polar features:

-

Two carbonyl groups (C=O) on the cyclobutene ring, which are strong hydrogen bond acceptors.

-

An ether linkage (-O-Et), which can also act as a hydrogen bond acceptor.

-

A secondary amine (-NH-), which can act as both a hydrogen bond donor and acceptor.

-

-

Nonpolar Moieties: The structure also contains significant nonpolar regions:

-

The phenyl group (aniline ring).

-

The ethyl group of the ether.

-

The carbon backbone of the cyclobutene ring.

-

The presence of both polar, hydrogen-bonding groups and nonpolar, hydrophobic regions suggests that the molecule will exhibit intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. However, it is expected to show good solubility in solvents that can engage in the types of intermolecular forces it can offer, particularly those that are moderately polar and can accept hydrogen bonds.

Predicted Solubility Hierarchy:

Based on this structural analysis, the following solubility trends can be predicted:

-

High Solubility Expected: In solvents that are polar aprotic or can accommodate both hydrogen bonding and nonpolar interactions.

-

Dichloromethane (DCM): Squaraine dyes are generally known to be soluble in DCM.[5] Its moderate polarity and ability to interact via dipole-dipole forces make it an excellent candidate.

-

Chloroform (CHCl₃): Similar to DCM.

-

Tetrahydrofuran (THF): A polar aprotic ether that can accept hydrogen bonds.

-

Acetone: A polar aprotic ketone that is a good hydrogen bond acceptor.

-

-

Moderate Solubility Expected:

-

Ethyl Acetate: An ester with moderate polarity.

-

Ethanol/Methanol: These polar protic solvents can hydrogen bond with the solute. However, the nonpolar phenyl ring may limit very high solubility. Synthetic procedures for related compounds often use these solvents, suggesting sufficient solubility for reactions.

-

-

Low to Negligible Solubility Expected:

-

Hexanes/Heptane: Very nonpolar solvents that cannot effectively solvate the polar groups of the molecule.

-

Water: Despite the presence of hydrogen-bonding groups, the large hydrophobic phenyl and ethyl groups are expected to make the compound poorly soluble in water.[2]

-

The logical flow for predicting solubility based on structural analysis is depicted below.

Caption: Logic flow for predicting solubility.

Inferred Qualitative Solubility Profile

-

Reaction: The reaction of an aniline derivative with an alkoxy-cyclobutenedione (like diethyl squarate) is frequently carried out in a protic solvent such as ethanol or methanol . This indicates that the reactants and the product are at least moderately soluble in these alcohols at room or elevated temperatures.

-

Purification: Purification by column chromatography often employs a mobile phase consisting of a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate . For the compound to move through the column, it must be soluble in this solvent mixture.

Based on these observations, we can construct a qualitative solubility table.

| Solvent Class | Representative Solvent | Inferred Solubility | Rationale / Evidence |

| Halogenated | Dichloromethane (DCM) | Soluble | General solvent for squaraine dyes; effective for dissolving a wide range of organic compounds.[5] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent capable of accepting hydrogen bonds. |

| Ketones | Acetone | Soluble | Polar aprotic solvent, strong hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Soluble | Common chromatography co-solvent, indicating solubility. |

| Alcohols | Ethanol, Methanol | Moderately Soluble | Common reaction solvents for synthesis of analogues. |

| Aromatic | Toluene | Sparingly Soluble | Nonpolar, may interact with the phenyl ring but less effective at solvating polar groups. |

| Aliphatic | n-Hexane | Insoluble | Nonpolar solvent, poor match for the polar functional groups. |

| Aqueous | Water | Insoluble | The large hydrophobic regions are expected to dominate, leading to poor aqueous solubility.[2] |

Experimental Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid, small-scale method to verify the predicted solubility profile across a range of solvents.

Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in various organic solvents at ambient temperature.

Materials:

-

This compound (solid)

-

Small, dry test tubes or 1.5 mL glass vials

-

A selection of organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate, Ethanol, Toluene, Hexane)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Aliquot Compound: Weigh approximately 1-2 mg of the compound and place it into each labeled test tube. The key is to use a consistent amount in each tube.

-

Solvent Addition: Add 0.5 mL of the corresponding solvent to each test tube.

-

Agitation: Cap the tubes securely and vortex each sample vigorously for 60 seconds.

-

Observation: Allow the samples to stand for 2-3 minutes. Visually inspect each tube against a contrasting background.

-

Soluble: The solid has completely disappeared, and the solution is clear (it may be colored).

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some solid particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record Results: Meticulously record the observations for each solvent.

Trustworthiness (Self-Validation): This protocol is straightforward, but its reliability depends on consistent execution. Ensure the same amount of solute and solvent are used for each test to allow for valid comparisons. The visual inspection provides a clear, albeit non-quantitative, endpoint.

Caption: Workflow for qualitative solubility testing.

Experimental Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)

For drug development, a precise quantitative value of solubility (e.g., in mg/mL or µg/mL) is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the compound.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is measured accurately, typically by High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

-

This compound (solid)

-

Solvent of interest (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

Part A: Sample Preparation and Equilibration

-

Add Excess Solid: Add an excess amount of the solid compound to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10 mg of solid in 2 mL of solvent.

-

Add Solvent: Accurately pipette 2.0 mL of the test solvent into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours; consistency is key.[9][10]

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.

Part B: Sample Analysis by HPLC

-

Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution (if necessary): The saturated solution may be too concentrated for direct HPLC analysis. If so, perform an accurate, documented dilution with the same solvent. For example, dilute 100 µL of the filtrate into 900 µL of solvent for a 1:10 dilution.

-

Standard Curve Preparation: Prepare a series of calibration standards of the compound in the same solvent, with known concentrations that bracket the expected concentration of the (diluted) sample.

-

HPLC Analysis: Inject the standards and the sample(s) onto the HPLC system. Integrate the peak area corresponding to the compound.

-

Calculation:

-

Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve.

-

Determine the concentration of the sample from the calibration curve using its measured peak area.

-

Multiply the result by the dilution factor (if any) to obtain the final solubility value.

-

Trustworthiness (Self-Validation): The reliability of this method is ensured by several factors:

-

Visual Confirmation of Excess Solid: Ensures that saturation was possible.

-

Extended Equilibration Time: Allows the system to reach thermodynamic equilibrium.[6]

-

Meticulous Filtration: Prevents undissolved solid from artificially inflating the measured concentration.

-

Quantitative Analysis with a Calibration Curve: Provides a highly accurate and precise measurement of the concentration, far superior to simple UV absorbance.[7]

Caption: Workflow for quantitative shake-flask solubility determination.

Conclusion

While a definitive, published quantitative solubility dataset for this compound is not currently available, a strong predictive framework can be established based on its molecular structure and analogy to related squaraine compounds. The molecule is predicted to be most soluble in moderately polar solvents such as dichloromethane, THF, and ethyl acetate, with lower solubility in highly polar or nonpolar solvents. This guide provides the necessary theoretical foundation and, more importantly, robust, step-by-step experimental protocols for researchers to determine the solubility of this compound with a high degree of scientific rigor. The application of these methods will generate reliable data essential for advancing research and development activities involving this and similar molecules.

References

-

Wikipedia. (n.d.). Squaraine dye. Retrieved January 21, 2026, from [Link]

-

Haley, J. E., et al. (2011). N,N-Diarylanilinosquaraines and Their Application to Organic Photovoltaics. Chemistry of Materials, 23(3), 643–651. Available at: [Link]

-

Williams, R. A., et al. (2021). First-principles studies of substituent effects on squaraine dyes. Physical Chemistry Chemical Physics, 23(21), 12229–12240. Available at: [Link]

-

Chemeurope.com. (n.d.). Squaraine dye. Retrieved January 21, 2026, from [Link]

-

Gaspar, A., et al. (2021). Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules, 26(16), 4995. Available at: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 21, 2026, from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 21, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 21, 2026, from [Link]

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved January 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 21, 2026, from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 21, 2026, from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 10(5), 1957–1968. Available at: [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Dickinson, R. (2011). Solubility Predictions based on Polarity. YouTube. Retrieved January 21, 2026, from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved January 21, 2026, from [Link]

-

Avdeef, A., & Tsinman, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

Sources

- 1. Squaraine_dye [chemeurope.com]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Squaraine dye - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern medicinal chemistry. Among the myriad of structures explored, the cyclobut-3-ene-1,2-dione core, a derivative of squaric acid, has emerged as a privileged scaffold. This technical guide delves into the significant potential of a key intermediate, 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione , as a versatile starting point for the development of innovative therapeutics. We will explore its synthetic utility and showcase its application in the generation of potent CXCR2 receptor antagonists for inflammatory diseases and novel anticancer agents that induce non-apoptotic cell death. This guide provides not only the conceptual framework for leveraging this scaffold but also detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Genesis of a Privileged Scaffold: Synthesis and Chemical Profile

The journey to unlocking the therapeutic potential of this compound begins with its synthesis, which is typically achieved from commercially available diethyl squarate.[1][2] The reactivity of the four-membered ring system, characterized by its strained nature and the presence of two ketone groups, makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[3]

The synthesis of the title compound is a critical first step, creating a versatile intermediate for further chemical elaboration. The anilino and ethoxy groups provide handles for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the cyclobutenedione core. This adaptability is paramount in tuning the pharmacological properties of the resulting derivatives.

Application I: Targeting Inflammation through CXCR2 Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[4] Dysregulation of the CXCR2 signaling pathway is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and even some cancers. Consequently, the development of small molecule CXCR2 antagonists is a highly sought-after therapeutic strategy.

The 3-amino-4-cyclobut-3-ene-1,2-dione scaffold has proven to be a fertile ground for the discovery of potent and selective CXCR2 antagonists.[4] Starting from this compound, medicinal chemists can synthesize a library of derivatives by modifying the aniline and ethoxy moieties to optimize receptor binding and pharmacokinetic properties.

Mechanism of Action: Quelling the Inflammatory Cascade

CXCR2 antagonists derived from the this compound scaffold act by competitively binding to the CXCR2 receptor, thereby preventing its activation by endogenous chemokine ligands such as IL-8. This blockade inhibits downstream signaling pathways, ultimately leading to a reduction in neutrophil chemotaxis and the subsequent inflammatory response.

Experimental Workflow: From Synthesis to Functional Inhibition

The development of novel CXCR2 antagonists requires a robust experimental workflow to assess their efficacy. This typically involves a tiered approach, starting with in vitro receptor binding and culminating in functional cell-based assays.

Key Experimental Protocols

This assay is crucial for determining the binding affinity of the synthesized compounds to the CXCR2 receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human CXCR2 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[5]

-

Assay Preparation: On the day of the assay, harvest the cells and resuspend them in binding buffer (e.g., DMEM without FCS).[5]

-

Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled CXCR2 ligand (e.g., ¹²⁵I-labeled CXCL8) and varying concentrations of the test compound.[5]

-

Incubation: Add the cell suspension to the wells and incubate at 4°C for 90 minutes to reach equilibrium.[5]

-

Washing: Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.[5]

-

Detection: Lyse the cells and measure the bound radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

This functional assay assesses the ability of the compounds to inhibit the migration of neutrophils towards a chemoattractant. The Boyden chamber or Transwell® assay is a widely used method.[6]

Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[6]

-

Assay Setup: In a 96-well Boyden chamber with a 5.0 µm pore size membrane, add the chemoattractant (e.g., IL-8) to the lower chamber.[6]

-

Cell Seeding: Pre-incubate the isolated neutrophils with varying concentrations of the test compound and then seed them into the upper chamber.[6]

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[6]

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®).[6]

-

Data Analysis: Determine the IC₅₀ value for the inhibition of chemotaxis.

| Assay | Purpose | Key Parameters | Typical Readout |

| CXCR2 Receptor Binding | Determine binding affinity | IC₅₀, Kᵢ | Scintillation counts |

| Neutrophil Chemotaxis | Assess functional inhibition | IC₅₀ | Luminescence (ATP) |

Application II: A New Frontier in Oncology - Inducing Non-Apoptotic Cell Death

While apoptosis is a well-established target for cancer therapy, many tumors develop resistance to apoptotic cell death. This has spurred interest in alternative, non-apoptotic cell death pathways as novel therapeutic strategies.[7] Recent studies have highlighted the potential of cyclobut-3-ene-1,2-dione derivatives to induce a non-apoptotic form of cell death, such as oncosis-like cell death, in cancer cells.[7]

Derivatives synthesized from this compound have demonstrated potent and selective anticancer activity against various cancer cell lines, including T-lymphoblastic leukemia and colorectal cancer.[7][8]

Mechanism of Action: Bypassing Apoptotic Resistance

The precise molecular mechanisms by which these compounds induce non-apoptotic cell death are still under investigation, but it is believed to involve the disruption of cellular homeostasis, leading to cell swelling, membrane blebbing, and eventual lysis. A key advantage of this approach is its potential to be effective in cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics. Some studies suggest that these compounds can induce G2/M cell cycle arrest, contributing to their anticancer effects.[7]

Experimental Workflow: Identifying and Characterizing Anticancer Activity

The evaluation of the anticancer potential of these compounds involves a series of in vitro assays to determine their cytotoxicity, selectivity, and mechanism of cell death.

Key Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, CCRF-CEM) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-